3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a triazaspiro[4.5]dec-3-en-2-one core structure, substituted with a 3-chlorophenyl group and a 4-methoxyphenylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the triazaspiro[4.5]dec-3-en-2-one core. This can be achieved through a cyclization reaction involving appropriate precursors. The 3-chlorophenyl and 4-methoxyphenylsulfonyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, potentially leading to new compounds with different properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for conditions related to inflammation or oxidative stress.
Industry
In industry, this compound might find applications in the development of new materials or as a component in chemical processes. Its stability and reactivity make it suitable for various industrial uses.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)propionic acid
4-Methoxybenzenesulfonic acid
Triazaspiro[4.5]dec-3-en-2-one derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups and core structure. While similar compounds may share some structural features, the presence of both the 3-chlorophenyl and 4-methoxyphenylsulfonyl groups in this particular arrangement sets it apart.
Biological Activity
The compound 3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H22ClN3O5S
- Molecular Weight : 463.9 g/mol
- CAS Number : 1185171-93-0
Anticancer Potential
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated selective cytotoxicity against melanoma cells, highlighting the potential of triazole derivatives in cancer therapy. The compound was shown to induce cell cycle arrest and decrease melanin production in human melanoma cells, suggesting its utility as a novel chemotherapeutic agent .
The biological activity of the compound may be attributed to its ability to interact with specific cellular targets:
- Cell Cycle Arrest : The compound has been observed to induce G1 phase arrest in cancer cells, which is crucial for inhibiting cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have shown that ROS generation plays a significant role in their anticancer effects, leading to apoptosis in cancer cells .
Study on Melanoma Cells
In a study investigating the effects of a triazole derivative similar to the target compound, researchers found that it exhibited a selective cytotoxic effect on melanoma cells (VMM917) compared to normal cells. The compound induced cell cycle arrest at the S phase and reduced melanin content significantly. This study underlines the potential application of triazole derivatives in melanoma therapy .
Comparative Analysis with Related Compounds
A comparative analysis was conducted with other compounds containing similar structural motifs:
Compound | Activity | IC50 (nM) | Mechanism |
---|---|---|---|
Compound A | Anticancer | 105 | Sigma(1) receptor binding |
Compound B | Antioxidant | N/A | ROS generation |
Target Compound | Anticancer | N/A | Cell cycle arrest |
Pharmacological Evaluation
The pharmacological evaluation of this compound is essential for understanding its therapeutic potential. Studies utilizing autoradiography and positron emission tomography (PET) have shown that related compounds can effectively bind to specific receptors in the brain, suggesting a multifaceted mechanism of action beyond just direct cytotoxicity .
Properties
IUPAC Name |
3-(3-chlorophenyl)-8-(4-methoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-28-16-5-7-17(8-6-16)29(26,27)24-11-9-20(10-12-24)22-18(19(25)23-20)14-3-2-4-15(21)13-14/h2-8,13H,9-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCWGKGLXVRUHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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